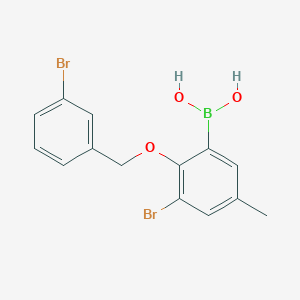

(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid

CAS No.: 849052-16-0

Cat. No.: VC2063363

Molecular Formula: C14H13BBr2O3

Molecular Weight: 399.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849052-16-0 |

|---|---|

| Molecular Formula | C14H13BBr2O3 |

| Molecular Weight | 399.87 g/mol |

| IUPAC Name | [3-bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid |

| Standard InChI | InChI=1S/C14H13BBr2O3/c1-9-5-12(15(18)19)14(13(17)6-9)20-8-10-3-2-4-11(16)7-10/h2-7,18-19H,8H2,1H3 |

| Standard InChI Key | VWXCNKUTFMOYDY-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O |

Introduction

(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and material science. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions and their involvement in the development of pharmaceuticals and agrochemicals.

Synthesis

The synthesis of (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid typically involves:

-

Starting Materials:

-

A brominated aromatic precursor.

-

Boron-containing reagents such as bis(pinacolato)diboron or boric acid derivatives.

-

A base like potassium carbonate (K2CO3).

-

-

Reaction Pathway:

-

Etherification: The hydroxyl group of the aromatic ring reacts with a brominated benzyl halide to form an ether bond.

-

Bromination: Selective bromination at specific positions on the benzene rings.

-

Boronation: Introduction of the boronic acid group via palladium-catalyzed borylation.

-

Applications

-

Suzuki-Miyaura Coupling:

-

The boronic acid group makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic molecules.

-

-

Medicinal Chemistry:

-

Boronic acids are explored for their role in enzyme inhibition (e.g., proteasome inhibitors) and drug design. The dual bromine substituents may enhance binding specificity in biological systems.

-

-

Material Science:

-

Functionalized boronic acids are used in the development of sensors and polymeric materials due to their ability to form reversible covalent bonds with diols.

-

Structural Features

The molecular structure of (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid includes:

-

Planarity:

-

The aromatic rings are nearly planar, which can influence π-π stacking interactions in crystal packing or biological systems.

-

-

Hydrogen Bonding:

-

The hydroxyl groups on the boronic acid moiety enable intramolecular and intermolecular hydrogen bonding, potentially forming stable dimers or networks.

-

Potential Research Directions

-

Biological Activity:

-

Investigating its antimicrobial or anticancer properties due to the presence of bromine atoms and boronic acid functionality.

-

-

Catalysis:

-

Exploring its role as a ligand or intermediate in catalytic cycles involving palladium or other transition metals.

-

-

Crystal Engineering:

-

Studying its crystal structure for applications in supramolecular chemistry and solid-state materials.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume